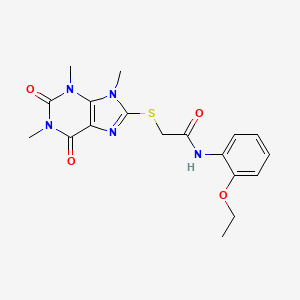
N-(2-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as ETP-46464, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of purine analogs and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Glutaminase Inhibitors for Cancer Therapy : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural motifs with the query compound, focuses on inhibiting kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer cell metabolism, making its inhibition a target for cancer therapy. Some analogs demonstrated similar potency to BPTES, with improved drug-like properties, offering a pathway for developing new cancer therapeutics (Shukla et al., 2012).
Herbicide and Safener Synthesis : The synthesis and evaluation of herbicides like acetochlor and safeners for herbicides highlight the chemical's role in agricultural applications. These compounds are essential for controlling weed growth and protecting crops from herbicidal damage, respectively (Latli & Casida, 1995).
Antimicrobial Activities of Novel Compounds : The development of new compounds with potential antimicrobial properties, such as the synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrates the ongoing search for effective treatments against resistant bacterial strains. These studies provide a foundation for further exploration into novel antimicrobials (Sharma, Sharma, & Rane, 2004).
Anticancer Drug Development : The research into novel antiarthritic agents with a 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton reveals the compound's dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. Such compounds show promise in anticancer drug development due to their ability to suppress cytokine production without inducing ulcerogenic activities (Inagaki et al., 2000).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-5-27-12-9-7-6-8-11(12)19-13(24)10-28-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-9H,5,10H2,1-4H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXWLBENJWZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

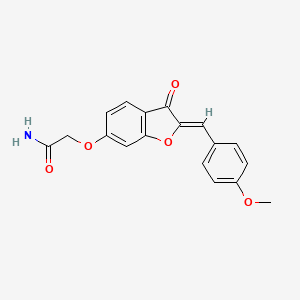

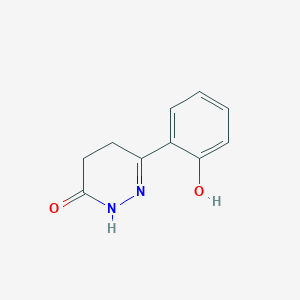



![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)
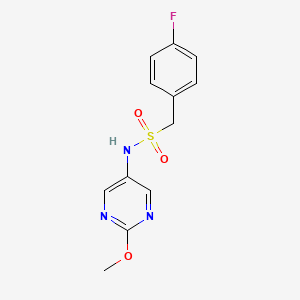

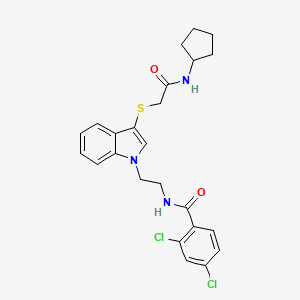

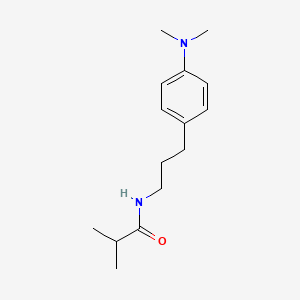
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)
![7-Ethyl-1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B2433476.png)